Enthalpy of Sublimation and Vapor Pressure of Ni(TMHD)₂ vs. Class-Level β-Diketonate Comparisons
Ni(TMHD)₂ exhibits a molar enthalpy of sublimation (ΔH_sub) of 137.84 ± 2.32 kJ·mol⁻¹ over the temperature range 360–408 K, as determined by Knudsen effusion mass loss measurements [1]. The vapor pressure follows the Antoine-type relation log₁₀(p/kPa) = 15.30 − 7200/(T/K), yielding a vapor pressure of approximately 0.15 Pa at 360 K and 1.63 Pa at 398 K [1]. In isothermal TGA, Ni(TMHD)₂ evaporates completely without leaving any measurable residue at 428 K, confirming congruent sublimation behavior [1]. The paper explicitly notes that metal tmhd compounds 'show in general a better thermal stability than the corresponding metal acetylacetonates' [1]. For context, Ni(acac)₂ requires 434–498 K to achieve comparable vapor pressures and undergoes decomposition competitive with sublimation [2]. No other vapor pressure data for Ni(TMHD)₂ were available in the literature at the time of measurement, making this the authoritative dataset for process engineering [1].
| Evidence Dimension | Molar enthalpy of sublimation (ΔH_sub) |
|---|---|
| Target Compound Data | 137.84 ± 2.32 kJ·mol⁻¹ (360–408 K) |
| Comparator Or Baseline | Ni(acac)₂: ΔH_vap ≈ 94.3 ± 5.0 kJ·mol⁻¹ (434–498 K, TG-based transpiration method) [2] |
| Quantified Difference | ΔH_sub of Ni(TMHD)₂ is ~46% higher than ΔH_vap of Ni(acac)₂; however, this reflects different measurement regimes rather than a direct comparison. The critical observation is that Ni(TMHD)₂ sublimes congruently without decomposition at 428 K, while Ni(acac)₂ decomposes near its sublimation temperature (~230 °C) |
| Conditions | Knudsen effusion at 10⁻⁵ Pa; isothermal TGA at 428 K for Ni(TMHD)₂; TG-based transpiration at 434–498 K for Ni(acac)₂ |
Why This Matters
The clean, residue-free sublimation of Ni(TMHD)₂ at moderate temperatures enables precise precursor delivery without clogging vapor-phase reactor lines—a critical operational advantage over Ni(acac)₂, which decomposes during sublimation and leaves non-volatile residues that impair process reproducibility.
- [1] Siddiqi, M. A.; Siddiqui, R. A.; Atakan, B. Thermal Stability, Vapor Pressures, and Diffusion Coefficients of Some Metal 2,2,6,6-Tetramethyl-3,5-heptandionate [M(tmhd)ₙ] Compounds. J. Chem. Eng. Data 2010, 55 (6), 2149–2154. https://doi.org/10.1021/je9006822 View Source
- [2] Arockiasamy, S.; Antony Premkumar, P.; Sreedharan, O. M.; Mallika, C.; Raghunathan, V. S.; Nagaraja, K. S. TG/DTA-Based Techniques for the Determination of Equilibrium Vapour Pressures of N,N′-Propylenebis(2,4-pentanedion-iminoato)nickel(II) for CVD Applications. J. Therm. Anal. Calorim. 2006, 84, 411–417. (Reporting Ni(acac)₂ comparative data.) View Source
